Zinc DL-aspartate

Zinc bioavailability Fractional absorption Human nutrition

Zinc DL-aspartate (CAS 15281-32-0) is a chelated salt of zinc with the amino acid aspartic acid (racemic DL mixture), having the molecular formula C₈H₁₂N₂O₈Zn and a molecular weight of 329.6 g/mol. It appears as a white crystalline powder that is practically insoluble in water but soluble in dilute hydrochloric acid, a solubility profile that enables gastric dissociation and subsequent intestinal absorption via amino acid transport pathways.

Molecular Formula C8H12N2O8Zn
Molecular Weight 329.6 g/mol
CAS No. 15281-32-0
Cat. No. B10822296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc DL-aspartate
CAS15281-32-0
Molecular FormulaC8H12N2O8Zn
Molecular Weight329.6 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[NH3+])C(=O)[O-].C(C(C(=O)[O-])[NH3+])C(=O)[O-].[Zn+2]
InChIInChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2
InChIKeyPOEVDIARYKIEGF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc DL-aspartate (CAS 15281-32-0) — Chelated Zinc Amino Acid Complex for High-Bioavailability Formulations


Zinc DL-aspartate (CAS 15281-32-0) is a chelated salt of zinc with the amino acid aspartic acid (racemic DL mixture), having the molecular formula C₈H₁₂N₂O₈Zn and a molecular weight of 329.6 g/mol [1]. It appears as a white crystalline powder that is practically insoluble in water but soluble in dilute hydrochloric acid, a solubility profile that enables gastric dissociation and subsequent intestinal absorption via amino acid transport pathways [2]. As an organic zinc-amino acid chelate, it belongs to the class of compounds recognized for superior bioavailability compared to inorganic zinc salts such as zinc sulfate and zinc oxide [3].

Why Zinc Source Selection Cannot Be Based on Elemental Zinc Content Alone — The Aspartate Differentiation


All zinc supplements ultimately deliver elemental zinc, yet the chemical form of the zinc salt profoundly influences the efficiency of intestinal absorption, systemic pharmacokinetics, and biological response. Inorganic salts such as zinc sulfate dissociate rapidly but are susceptible to forming insoluble complexes with dietary phytates and other inhibitors in the gastrointestinal lumen, substantially reducing their effective absorption [1]. Organic chelates, including zinc aspartate, leverage amino acid transport systems to enhance mucosal uptake and demonstrate resistance to dietary antagonists [2]. Critically, the aspartate ligand confers a specific absorption advantage that is not uniformly shared across all amino acid chelates — gluconate, glycinate, and picolinate each exhibit distinct absorption kinetics and magnitudes of bioavailability improvement [3]. The racemic DL-aspartate form offers additional solubility and metabolic-pathway differentiation compared to enantiopure L-aspartate preparations [4].

Quantitative Differentiation Evidence for Zinc DL-aspartate Against Comparator Zinc Sources


Fractional Zinc Absorption: Zn-Aspartate Delivers ~3.9× Higher Absorption Than ZnSO₄ in Human Crossover Trial

In a double-blind, three-period crossover trial involving eight healthy human volunteers, zinc administered as ⁷⁰Zn-aspartate (Zn-Asp) achieved a mean fractional zinc absorption (FZA) of 34.58% (± 3.58 SE), compared with 19.13% (± 3.53 SE) for ⁷⁰Zn-gluconate (Zn-Glu) and 8.94% (± 1.19 SE) for ⁷⁰Zn-sulfate (ZnSO₄), with all forms administered at an equivalent 2.0 mg ⁷⁰Zn dose in 200 mL bovine milk [1]. The difference between Zn-Asp and ZnSO₄ was statistically significant (p < 0.05; ANOVA for repeated measures). This represents a 3.9-fold higher fractional absorption for Zn-Asp relative to ZnSO₄ and a 1.8-fold advantage over Zn-Glu [1].

Zinc bioavailability Fractional absorption Human nutrition

Absorption Rate Kinetics: Rapid Gastrointestinal Uptake of Zinc Aspartate Demonstrated in Broiler Chickens

Following a single intra-ingluvial (crop) administration of zinc aspartate at 50 mg/kg as a 5% suspension in broiler chickens, the absorption half-life (t₁/₂ₐᵦₛ) was determined to be 0.104 ± 0.02 hours, indicating rapid gastrointestinal absorption [1]. The compound subsequently exhibited a prolonged elimination half-life (t₁/₂) of 13.82 ± 1.63 h by compartmental analysis and 15.96 ± 1.73 h by non-compartmental analysis, with extended mean residence times (MRT) of 20.12 ± 2.35 h and 23.00 ± 2.50 h, respectively [1]. While the study did not include a direct comparator zinc source in the same experimental run, the absorption half-life of ~6.2 minutes is substantially shorter than reported gastrointestinal absorption half-lives for inorganic zinc salts in similar models, which typically range from 0.3 to 1.5 hours [2].

Pharmacokinetics Absorption half-life Animal nutrition

Feed Efficiency: Zinc Aspartic Acid Chelate Improves Gain-to-Feed Ratio in Growing Pigs

In a randomized complete block design study with growing pigs, dietary supplementation with zinc aspartic acid chelate (Zn-ASP) resulted in a significant linear improvement in body weight (BW), average daily gain (ADG), and gain-to-feed ratio (G:F) as dietary Zn-ASP levels increased (p < 0.05) [1]. The organic Zn-ASP chelate form at 750 ppm achieved growth performance comparable to therapeutic zinc oxide (ZnO) administered at 3,000 ppm, representing a 4:1 zinc dosage reduction while maintaining equivalent efficacy [2]. This dose-sparing effect is consistent with the class-level observation that organic zinc chelates exhibit approximately 1.5–2.5× higher relative bioavailability compared to inorganic zinc sources in swine and poultry [3].

Animal feed Growth performance Feed conversion ratio

Immunomodulation: Zinc Aspartate Dose-Dependently Suppresses Human T-Cell Proliferation and Th1/Th2/Th17 Cytokine Production In Vitro

Zinc aspartate was shown to dose-dependently suppress the proliferation of freshly stimulated and pre-activated human T cells over a concentration range of 40–140 µM during 72 h of exposure, accompanied by suppression of Th1 (IFN-γ, TNF-α), Th2 (IL-5), and Th17 cytokine production [1]. Caspase 3/7 activity and apoptosis were steadily induced at zinc aspartate concentrations exceeding 100 µM [1]. In the in vivo experimental autoimmune encephalomyelitis (EAE) model, oral zinc aspartate at clinically approved doses of 6 µg/day (0.3 mg/kg BW) or 12 µg/day (0.6 mg/kg BW) significantly reduced clinical and histopathological signs during the relapsing-remitting phase of the disease in SJL mice [2]. This immunomodulatory activity is ligand-dependent: the aspartate chelate facilitates cellular zinc uptake more efficiently than inorganic salts, enabling immunomodulation at lower total zinc concentrations [3].

Immunopharmacology T-cell suppression Autoimmune disease model

DL-Stereochemistry: Racemic Zinc Aspartate Offers Distinct Solubility and Metabolic Pathway Profile Versus Enantiopure L-Aspartate

Zinc DL-aspartate (CAS 15281-32-0) is a racemic mixture of D- and L-aspartate enantiomers, distinguishing it from the enantiopure zinc L-aspartate (CAS 36393-20-1). The DL designation influences solubility characteristics and metabolic processing pathways compared to enantiopure forms [1]. While no published head-to-head bioavailability comparison between zinc DL-aspartate and zinc L-aspartate was identified in the available literature, the racemic DL-form is specifically documented for use in animal feed additive patents (EP 0115610 A1) at dosages of 1–10 mg zinc as zinc aspartate per kg of feedstuff for improving protein synthesis during fattening [2], and in bone healing studies where zinc-dl-aspartate at 0.6 mg/day normalized decreased bone-zinc concentrations following tibial fracture in rats, although no acceleration of fracture healing was observed [3].

Stereochemistry Racemic mixture Metabolic pathways

Optimal Application Scenarios for Zinc DL-aspartate Based on Quantitative Differentiation Evidence


High-Bioavailability Oral Zinc Supplementation for Zinc Deficiency Intervention in At-Risk Populations

For nutraceutical and pharmaceutical manufacturers developing zinc supplements targeting populations with impaired absorption (elderly, vegetarians, individuals with high-phytate diets, or those with gastrointestinal disorders), zinc aspartate's 34.58% fractional absorption rate — 3.9× higher than zinc sulfate (8.94%) when co-administered with milk — directly translates to superior zinc status correction at lower elemental zinc doses, reducing the gastrointestinal side effects commonly associated with high-dose inorganic zinc supplementation [1]. This evidence supports formulation of lower-dose, higher-efficacy zinc products for the geriatric and pediatric nutrition markets.

Zinc Aspartate Chelate as a Dose-Sparing Trace Mineral Source in Swine and Poultry Premixes

Animal feed formulators seeking to comply with increasingly stringent regulatory limits on zinc excretion (e.g., EU Regulation 2016/1095 capping maximum zinc content in complete feed) can leverage the approximately 4:1 dose reduction achievable with zinc aspartate chelate (750 ppm) compared to therapeutic zinc oxide (3,000 ppm) for equivalent growth performance and fecal consistency outcomes in weaning pigs [2]. Additionally, zinc aspartate is specifically cited in European patent EP 0115610 A1 as a feed additive at 1–10 mg zinc/kg feed for promoting protein synthesis during fattening [3], providing a regulatory precedent for its use in commercial feed formulations.

Immunomodulatory Research Tool for T-Cell-Mediated Autoimmune Disease Models

For preclinical immunology and pharmacology laboratories investigating T-cell-mediated autoimmune conditions (multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease), zinc aspartate offers a chemically defined, orally bioavailable agent with demonstrated dose-dependent suppression of human T-cell proliferation, Th1/Th2/Th17 cytokine inhibition, and apoptosis induction at concentrations exceeding 100 µM in vitro [4], coupled with in vivo efficacy in the EAE model at clinically approved oral doses of 0.3–0.6 mg/kg BW [5]. Its status as a registered pharmaceutical preparation (e.g., Unizink) for human zinc deficiency provides a favorable safety profile for translational research programs.

Gastric Mucosal Protection Research Utilizing Zinc Aspartate's Gastroprotective Profile

Investigators studying gastric mucosal protection and anti-ulcer mechanisms can utilize zinc aspartate based on its demonstrated gastroprotective effects in preclinical models: zinc hydroaspartate dose-dependently inhibited gastric ulcer area with an ID₅₀ of approximately 60 mg/kg/day [6], and zinc aspartate administered intraperitoneally in rats significantly reduced the incidence, number, and severity of reserpine-induced gastric lesions, with protection indices associated with increased mucosal glycoproteins and improved gastric microcirculation [7]. These effects provide a platform for research on zinc-based gastrointestinal therapeutics.

Quote Request

Request a Quote for Zinc DL-aspartate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.